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Compound of Interest

Compound Name: M084

Cat. No.: B1675827 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery
Osimertinib (formerly AZD9291) is an oral, third-generation epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] Its discovery was driven

by a critical unmet need in the treatment of non-small cell lung cancer (NSCLC).[2][3] While

first and second-generation EGFR-TKIs like gefitinib and erlotinib were effective in patients with

EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation), most patients

eventually developed resistance.[2][3][4] The most common mechanism of acquired resistance,

accounting for approximately 60% of cases, is the emergence of a secondary "gatekeeper"

mutation, T790M, in exon 20 of the EGFR gene.[4][5][6]

The drug discovery program that led to Osimertinib was initiated in 2009 with the goal of

developing an inhibitor that could selectively and irreversibly target the T790M mutant form of

EGFR while sparing the wild-type (WT) version of the receptor.[2][7] Sparing WT-EGFR was a

key objective to reduce the dose-limiting toxicities, such as skin rash and diarrhea, commonly

associated with earlier-generation TKIs.[3][4] Through a structure-driven design process, a

mono-anilino-pyrimidine compound was identified that could form a covalent bond with the

Cysteine-797 residue in the ATP-binding site of EGFR.[4][8] This covalent interaction leads to

irreversible inhibition.[9][10] The program rapidly progressed, identifying the clinical candidate

in under three years and achieving its first FDA approval in November 2015.[2][7]
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Mechanism of Action
Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to the Cysteine-

797 residue within the ATP-binding pocket of the kinase domain.[4][10] It is highly selective for

EGFR harboring both TKI-sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M

resistance mutation.[4][9][11] In contrast, it has significantly lower activity against wild-type

EGFR, which accounts for its improved safety profile compared to earlier generation TKIs.[1][4]

By blocking the ATP-binding site, Osimertinib inhibits the autophosphorylation of the EGFR

receptor, which is the critical first step in the activation of downstream signaling cascades.[5][9]

This blockade effectively shuts down key pathways responsible for cell proliferation and

survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][10][12]
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Caption: Osimertinib's mechanism of action on the EGFR signaling pathway.
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In Vitro Potency and Selectivity
Osimertinib demonstrates high potency against clinically relevant EGFR mutations while

maintaining a significant selectivity margin over wild-type EGFR.

Cell Line
EGFR Mutation

Status
IC₅₀ (nM) Reference

PC-9 Exon 19 deletion 23 [13]

H1975 L858R + T790M 4.6 [13]

PC-9ER
Exon 19 deletion +

T790M
166 [13]

LoVo Wild-Type 493.8 [14]

Pharmacokinetic Properties
Pharmacokinetic data from human studies at the recommended 80 mg once-daily dose.

Parameter Value Reference

Tₘₐₓ (Median) 6 hours [1]

Mean Half-life (t₁/₂) 48 hours [1][15]

Oral Clearance (CL/F) 14.3 L/hr [1][15]

Volume of Distribution (Vd) 918 L [1]

Plasma Protein Binding 95% [1]

Metabolism Primarily via CYP3A4/5 [1][16][17]

Excretion 68% in feces, 14% in urine [1][15]

Active Metabolites
AZ7550, AZ5104 (circulate at

~10% of parent)
[1][16]

Clinical Efficacy (FLAURA Trial)
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Summary of key efficacy endpoints from the FLAURA Phase III trial, which compared first-line

Osimertinib to first-generation TKIs (gefitinib or erlotinib) in patients with EGFR-mutated

advanced NSCLC.

Endpoint Osimertinib

Comparator

(Gefitinib or

Erlotinib)

Hazard Ratio

(95% CI)
Reference

Median

Progression-Free

Survival (PFS)

18.9 months 10.2 months 0.46 (0.37-0.57) [18]

Median Overall

Survival (OS)
38.6 months 31.8 months 0.80 (0.64-1.00) [18]

Objective

Response Rate

(ORR)

80% 76% - [5]

Median Duration

of Response
17.2 months 8.5 months - [5]

Experimental Protocols
Synthesis of Osimertinib
The following is a representative, multi-step synthesis protocol adapted from the literature.[19]

[20][21]

2,4-Dichloro-5-
nitropyrimidine

Intermediate OSIM-003

 Friedel-Crafts
 arylation

N-methyl-1H-indole
Intermediate OSIM-008

 SNAr Reaction
 & Nitro Reduction

N1-(2-(dimethylamino)ethyl)-
5-methoxy-N1-methyl-
benzene-1,2,4-triamine Osimertinib

 Acylation

Acryloyl chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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